Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate
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Overview
Description
Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate is an organic compound with the molecular formula C15H18O2. It is a derivative of benzoic acid and features an ethyl ester group along with a 3,3-dimethylbut-1-yn-1-yl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate can be synthesized through a multi-step process involving the following key steps:
Preparation of 3,3-dimethylbut-1-yne: This can be achieved by the reaction of tert-butylacetylene with a suitable base.
Formation of the benzoate ester: The 3,3-dimethylbut-1-yne is then reacted with ethyl benzoate under specific conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-(3,3-dimethylbut-1-yn-1-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: A simpler alkyne with similar structural features but lacking the benzoate ester group.
tert-Butylacetylene: Another alkyne with a tert-butyl group, used in similar synthetic applications.
Properties
Molecular Formula |
C15H18O2 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 3-(3,3-dimethylbut-1-ynyl)benzoate |
InChI |
InChI=1S/C15H18O2/c1-5-17-14(16)13-8-6-7-12(11-13)9-10-15(2,3)4/h6-8,11H,5H2,1-4H3 |
InChI Key |
GYRLLMXGYYZGER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#CC(C)(C)C |
Origin of Product |
United States |
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